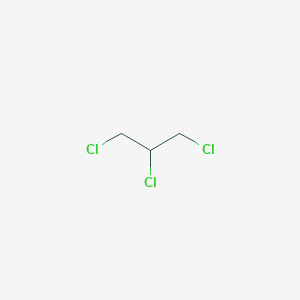

1,2,3-Trichloropropane

Description

Properties

IUPAC Name |

1,2,3-trichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXQEHVMCRXUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3, Array | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021390 | |

| Record name | 1,2,3-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-trichloropropane is a colorless liquid with a strong acid odor. Denser than water and slightly soluble in water. Hence sinks in water. (USCG, 1999), Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1,2,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/765 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

313 °F at 760 mmHg (NTP, 1992), 158 °C, 156 °C, 314 °F | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/765 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °F (NTP, 1992), 180 °F, 74 °C (165 °F) - closed cup, 180 °F (82.2 °C) (Open Cup), 160-164 °F (Closed cup), 180 °F (open cup), 71 °C (closed cup), 73 °C c.c., 160 °F | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/765 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 75 °F (NTP, 1992), In water, 1750 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; very soluble in chloroform, Dissolves oils, fats, waxes, chlorinated rubber, and numerous resins., Solubility in water, g/100ml: 0.18 (very poor), 0.1% | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-Trichloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3889 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3889 g/cu cm at 20 °C, Relative density (water = 1): 1.39, 1.39 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/765 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.1, 5.08 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/765 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2 mmHg at 68 °F ; 4 mmHg at 86 °F (NTP, 1992), 3.69 [mmHg], 3.69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.29, 3 mmHg | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/765 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

96-18-4 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MJ7QCK0Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/765 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 1,2,3-trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

5.5 °F (NTP, 1992), -13.9 °C, -14 °C, 6 °F | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,3-TRICHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/765 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,3-Trichloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0631.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane and its Production By-products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,3-trichloropropane (TCP), a synthetic chlorinated hydrocarbon with historical applications as an industrial solvent, paint remover, and cleaning agent.[1][2][3] Currently, its use is predominantly as a chemical intermediate in the production of polymers such as polysulfone liquid polymers and dichloropropene, and as a cross-linking agent in the synthesis of polysulfides.[3][4] This document details the core manufacturing processes, associated by-products, and available experimental protocols, with a focus on providing actionable information for research and development professionals.

Core Synthesis Methodologies

The industrial production of this compound is primarily achieved through two main chlorination pathways: the chlorination of propylene (B89431) and the addition of chlorine to allyl chloride. An alternative route utilizing glycerol (B35011), a by-product of biodiesel production, has also been explored.

Chlorination of Propylene

The direct chlorination of propylene is a significant industrial method for producing this compound.[5] This process typically involves a gas-phase reaction at elevated temperatures. The reaction of chlorine with propylene can lead to a mixture of chlorinated propanes and propenes, with the product distribution being highly dependent on the reaction conditions.

Experimental Protocol:

A described industrial process involves the reaction of chlorine and propylene in a homogeneous gas phase reactor at a temperature of 800°F (427°C) and a pressure of 70 psia. In a reactor with a volume of 10 ft³, a feed stream of 250 lb/hr of chlorine is almost entirely converted. This process yields allyl chloride, 1,2-dichloropropane, and 1,3-dichloropropene (B49464) as major products, with this compound being a component of the heavier fractions.[6]

By-products:

The high-temperature chlorination of propylene is not highly selective for this compound. The primary products and by-products include:

-

Allyl chloride

-

1,2-Dichloropropane

-

cis- and trans-1,3-Dichloropropene

-

Hydrogen chloride[5]

-

2-Chloropropene[7]

-

Other chlorinated propanes

The bottom product of a prefractionator in an allyl chloride production plant may contain approximately 1% this compound.

dot

Caption: High-temperature chlorination of propylene to produce this compound and various by-products.

Addition of Chlorine to Allyl Chloride

The addition of chlorine to allyl chloride is a more direct route to this compound.[4][8] This reaction can be carried out in the liquid phase and can be catalyzed to improve selectivity.

Experimental Protocol:

A patented method describes the preparation of this compound by reacting allyl chloride with sulfuryl chloride in the presence of a catalyst. The reaction is conducted in the liquid phase at a temperature of 30-70°C. Metered quantities of sulfuryl chloride are added to allyl chloride containing the catalyst, with cooling to manage the exothermic reaction. After an initial heating to 30-40°C, the reaction proceeds rapidly.[8]

Another protocol involves the continuous flow reaction of 3-chloropropene (allyl chloride) and liquid chlorine in a microreactor at a temperature of -20 to 30°C. This method is reported to have a high yield and produce no by-products.[9]

By-products:

While the continuous flow method claims no by-products, traditional free-radical chlorination of allyl chloride with sulfuryl chloride is known to have low selectivity.[8] Potential by-products can include other chlorinated propanes and isomers.

dot

Caption: Synthesis of this compound via the chlorination of allyl chloride.

Synthesis from Glycerol

The conversion of glycerol to this compound is an area of interest due to the large-scale availability of glycerol as a by-product of biodiesel production.[10] This process typically involves the reaction of glycerol with a chlorinating agent, often in the presence of a catalyst.

Experimental Protocol:

One patented method describes the production of this compound by reacting glycerol with an oxychlorine compound, such as phosphorus oxychloride or thionyl chloride, in the presence of a tertiary amine compound in an aromatic solvent (e.g., toluene, xylene, or chlorobenzene).[10] The reaction mechanism involves the chlorination of the hydroxyl groups of glycerol.[11][12]

By-products:

The chlorination of glycerol is a stepwise process that can yield a variety of chlorinated propanols as intermediates and by-products. These include:

-

3-chloro-1,2-propanediol (α-MCP)

-

2-chloro-1,3-propanediol (β-MCP)

-

1,3-dichloro-2-propanol (αγ-DCP)

The formation of these intermediates is a key consideration in the synthesis of epichlorohydrin (B41342) from glycerol, where this compound can be an undesired by-product.[13]

dot

References

- 1. eurofinsus.com [eurofinsus.com]

- 2. researchgate.net [researchgate.net]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.intratec.us [cdn.intratec.us]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. US4714792A - Process for the production of this compound - Google Patents [patents.google.com]

- 9. CN113511954B - Continuous flow preparation method of 1,2, 3-trichloropropane - Google Patents [patents.google.com]

- 10. JP2010180135A - Method for producing this compound - Google Patents [patents.google.com]

- 11. shd.org.rs [shd.org.rs]

- 12. research.abo.fi [research.abo.fi]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

Physicochemical Properties of 1,2,3-Trichloropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloropropane (TCP) is a synthetic, colorless to straw-colored liquid organic compound with the chemical formula C₃H₅Cl₃.[1][2][3] Historically, it has been utilized as an industrial solvent, a paint and varnish remover, a cleaning and degreasing agent, and as a chemical intermediate in the production of other chemicals, such as polysulfone liquid polymers and dichloropropene.[4][5][6] Due to its chemical stability and persistence in the environment, particularly in groundwater, coupled with its classification as a likely human carcinogen, this compound has emerged as a significant environmental contaminant of concern.[6][7][8][9] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its environmental fate and degradation pathways.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various environmental and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅Cl₃ | [1] |

| Molecular Weight | 147.43 g/mol | [1][10][11] |

| Appearance | Colorless to straw-colored liquid | [2][3][10] |

| Odor | Chloroform-like, strong, sweet, acid odor | [1][2][5][12] |

| Density | 1.385 - 1.3889 g/cm³ at 20°C | [4][7][11] |

| Boiling Point | 156 - 156.85 °C | [2][4][10][11][13][14] |

| Melting Point | -14 °C | [2][11][14] |

| Refractive Index | 1.484 at 20°C/D | [14] |

Solubility and Partitioning Behavior

| Property | Value | Source(s) |

| Water Solubility | 1750 mg/L at 25°C (Slightly soluble) | [1][2][8][10] |

| Solubility in other solvents | Soluble in ethanol, ethyl ether, chloroform, and carbon tetrachloride | [1][15] |

| Octanol-Water Partition Coefficient (logP) | 1.98 - 2.27 (temperature dependent) | [2][4][7][10] |

| Soil Organic Carbon-Water Partition Coefficient (log Koc) | 1.70 - 1.99 (temperature dependent) | [4][7][10] |

Volatility and Environmental Fate

| Property | Value | Source(s) |

| Vapor Pressure | 3.10 - 3.69 mmHg at 25°C | [2][4][7] |

| Henry's Law Constant | 3.43 x 10⁻⁴ atm-m³/mol at 25°C | [1][7][10] |

| Vapor Density | 5.08 (Air = 1) | [12][16] |

| Flash Point | 71 - 82 °C | [2][14][16] |

| Autoignition Temperature | 304 °C | [14] |

| Explosive Limits | 3.2% - 12.6% by volume in air | [2][14] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental methodologies. Below are detailed descriptions of the protocols for key properties, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point (Based on ASTM D1078 and ASTM D1120)

The boiling point of this compound is determined by distillation.[17][18] This method covers the distillation range of volatile organic liquids that are chemically stable during the process.[18]

-

Apparatus: A round-bottom, short-neck, heat-resistant glass flask, a water-cooled reflux condenser, a calibrated thermometer, and a heating source.[17]

-

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.

-

The flask is connected to the condenser and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

The sample is heated, and the temperature is recorded at the instant the first drop of condensate falls from the condenser. This is the initial boiling point.

-

Heating is continued at a regulated rate, and the temperature is recorded as the liquid distills.

-

The final boiling point is the temperature observed when the last of the liquid evaporates from the bottom of the flask.

-

The observed temperatures are corrected for barometric pressure.

-

Determination of Density (Based on OECD Guideline 109)

The density of liquid this compound can be determined using a hydrometer, a hydrostatic balance (a buoyancy method), or a pycnometer.[13][15][19][20][21]

-

Apparatus: A calibrated hydrometer, a hydrostatic balance, or a pycnometer of a known volume.

-

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with this compound, taking care to avoid air bubbles.

-

The filled pycnometer is brought to a constant temperature (e.g., 20°C) in a water bath.

-

The pycnometer is then removed from the bath, wiped dry, and weighed.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Determination of Vapor Pressure (Based on OECD Guideline 104)

Several methods can be used to measure the vapor pressure of this compound, including the dynamic method, the static method, and the isoteniscope method.[5][6][22][23][24] The static method is described below.

-

Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a thermostat-controlled bath.[23]

-

Procedure:

-

A small amount of this compound is introduced into the sample container.

-

The apparatus is evacuated to remove air.

-

The sample is then degassed by repeated freezing and thawing under vacuum.

-

The temperature of the sample is controlled by the thermostat bath.

-

The vapor pressure of the substance is measured at different temperatures after the system has reached equilibrium.

-

Determination of Water Solubility (Based on OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[1][2][4][7][25]

-

Apparatus: A glass-stoppered flask, a constant temperature shaker or magnetic stirrer, and an analytical instrument for determining the concentration of this compound in water (e.g., gas chromatography).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in the flask.

-

The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24 hours).

-

The mixture is then allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved droplets of the test substance are included.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method.

-

Determination of Octanol-Water Partition Coefficient (logP) (Based on OECD Guideline 107)

The octanol-water partition coefficient (Pow) is a measure of a chemical's lipophilicity and is determined using the shake-flask method for substances with a log Pow in the range of -2 to 4.[3][8][10][14][16]

-

Apparatus: Glass-stoppered centrifuge tubes, a mechanical shaker, a centrifuge, and analytical instrumentation to measure the concentration of this compound in both the water and n-octanol phases.[14]

-

Procedure:

-

A known volume of n-octanol and water are placed in a centrifuge tube.

-

A small, known amount of this compound is added.

-

The tube is shaken at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to separate the n-octanol and water phases.

-

The concentration of this compound in each phase is determined.

-

The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP.

-

Environmental Fate and Degradation

This compound is a persistent environmental pollutant due to its resistance to natural degradation processes.[4][9] Its physicochemical properties, such as its moderate water solubility and density greater than water, allow it to leach from soil and contaminate groundwater, where it can exist as a dense non-aqueous phase liquid (DNAPL).[4][7][8]

The primary degradation pathways for this compound in the environment are hydrolysis and reduction.[11][26]

-

Hydrolysis: The hydrolysis of this compound under typical environmental pH and temperature conditions is extremely slow.[9] However, the rate increases under alkaline conditions and at elevated temperatures.[11][26]

-

Reduction: Reductive dechlorination can occur under anaerobic conditions, particularly in the presence of zero-valent metals like iron and zinc.[11][26] This process involves the sequential removal of chlorine atoms.

The following diagram illustrates the key degradation pathways of this compound.

Environmental Degradation Pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, including quantitative data presented in a structured format and descriptions of the experimental protocols used for their determination. Understanding these properties is fundamental for assessing the environmental fate, transport, and potential for remediation of this persistent contaminant. The provided information serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who may encounter or study this compound.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. oecd.org [oecd.org]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. This compound - Enviro Wiki [enviro.wiki]

- 12. researchgate.net [researchgate.net]

- 13. acri.gov.tw [acri.gov.tw]

- 14. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 23. consilab.de [consilab.de]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. Degradation of this compound (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,3-Trichloropropane in Groundwater

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloropropane (TCP) is a synthetic, chlorinated hydrocarbon that poses a significant environmental and human health risk due to its persistence in groundwater and its classification as a likely human carcinogen.[1][2] Historically used as an industrial solvent, cleaning agent, and as an impurity in soil fumigants, TCP contamination of groundwater is a widespread issue.[1][3] Its physicochemical properties contribute to its high mobility in soil and its tendency to leach into groundwater, where it is recalcitrant to natural degradation processes.[3][4] This technical guide provides a comprehensive overview of the environmental fate and transport of TCP in groundwater, including its physicochemical characteristics, degradation pathways, and current remediation strategies. Detailed experimental protocols for its analysis and a summary of quantitative data are also presented to aid researchers and scientists in addressing this challenging contaminant.

Physicochemical Properties of this compound

The environmental behavior of TCP is largely dictated by its physical and chemical properties. It is a dense non-aqueous phase liquid (DNAPL), meaning it will sink in water, potentially leading to long-term contamination of aquifers.[5] Its relatively low soil organic carbon-water (B12546825) partition coefficient (Koc) indicates that it does not sorb strongly to soil, facilitating its transport to groundwater.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅Cl₃ | [6] |

| Molecular Weight | 147.43 g/mol | [6] |

| CAS Number | 96-18-4 | [3] |

| Appearance | Colorless to straw-colored liquid | [3][6] |

| Density | 1.3889 g/cm³ at 20°C | [3] |

| Melting Point | -14.7 °C | [3] |

| Boiling Point | 156.8 °C | [3] |

| Water Solubility | 1750 mg/L at 25°C | [3] |

| Vapor Pressure | 3.10 - 3.69 mm Hg at 25°C | [3] |

| Henry's Law Constant | 3.17 x 10⁻⁴ to 3.43 x 10⁻⁴ atm-m³/mol at 25°C | [3] |

| Log Octanol-Water Partition Coefficient (Kow) | 1.98 - 2.27 | [3] |

| Organic Carbon-Water Partition Coefficient (log Koc) | 1.70 - 1.99 | [3] |

Environmental Fate and Transport in Groundwater

The environmental fate of TCP in groundwater is characterized by its persistence and mobility. The primary transport mechanisms include advection, dispersion, and diffusion. Due to its low sorption potential, retardation is minimal, allowing it to travel at velocities close to that of the surrounding groundwater.

Abiotic Degradation

Abiotic degradation of TCP in groundwater under natural conditions is extremely slow.[1]

-

Hydrolysis: The rate of hydrolysis is negligible under typical ambient pH and temperature conditions.[7]

-

Oxidation and Reduction: TCP is resistant to oxidation and reduction under naturally occurring conditions.[3]

Engineered abiotic degradation processes, however, have shown promise for TCP remediation.

Reductive dechlorination is a key abiotic degradation pathway. While mild reductants like zero-valent iron (ZVI) show limited effectiveness, stronger reductants like zero-valent zinc (ZVZ) have demonstrated significant degradation rates.[7][8] The primary degradation pathway involves a β-elimination reaction to form allyl chloride, which is then reduced to propene.[2][4]

Strong oxidants can degrade TCP. Fenton's reagent (Fe²⁺ activated hydrogen peroxide) and activated persulfate have been shown to be effective in laboratory studies.[1][7] Heat- or base-activated persulfate can oxidize TCP, though the presence of other organic matter can reduce its efficiency.[5]

Biotic Degradation

Natural aerobic biodegradation of TCP is not considered a significant attenuation process.[9] However, under specific anaerobic conditions, microbial communities have demonstrated the ability to degrade TCP.

Anaerobic reductive dechlorination of TCP has been observed, particularly by Dehalogenimonas species.[7] This process involves the sequential removal of chlorine atoms. The typical pathway proceeds from TCP to 1,2-dichloropropane (B32752) (1,2-DCP), then to 1-chloropropane, and finally to propene.[10][11]

Remediation Technologies

Several remediation technologies have been evaluated for treating TCP-contaminated groundwater, with varying degrees of success and cost-effectiveness.

| Technology | Principle | Performance and Considerations | Reference(s) |

| Granular Activated Carbon (GAC) | Adsorption | Effective for removing TCP to low ng/L levels. However, TCP has a low to moderate adsorption capacity, requiring larger systems and more frequent carbon replacement compared to other VOCs. Coconut shell-based GAC has shown good performance. | [12][13][14] |

| In-Situ Chemical Reduction (ISCR) with Zero-Valent Zinc (ZVZ) | Reductive Dechlorination | Demonstrates significantly faster degradation rates than ZVI. Surface-area-normalized rate constants (kSA) are in the range of 10⁻³ to 10⁻² L m⁻² h⁻¹. The reaction is pH-dependent, with minimum reactivity between pH 8 and 10 in deionized water. | [15][16] |

| In-Situ Chemical Oxidation (ISCO) with Persulfate | Oxidation | Fe(II)-activated persulfate can achieve significant TCP removal. In one study, a removal efficiency of 61.4% was observed in 24 hours in deionized water. The presence of other organic contaminants can reduce efficiency. | [5] |

| In-Situ Bioremediation (ISB) | Anaerobic Biodegradation | Bioaugmentation with cultures containing Dehalogenimonas can be effective. Complete dechlorination to propene has been observed, though the process can be slow. | [7][10][11] |

| Air Stripping | Volatilization | Not cost-effective for achieving low public health goals due to TCP's moderate Henry's Law constant. | [3] |

Experimental Protocols for Analysis of this compound

Accurate quantification of TCP in groundwater is crucial for risk assessment and remediation monitoring. Several EPA methods are available for this purpose.

EPA Method 504.1: Microextraction and Gas Chromatography

This method is for the determination of EDB, DBCP, and 1,2,3-TCP in drinking water and groundwater.

-

Principle: A 35-mL water sample is extracted with 2 mL of hexane (B92381). The extract is then analyzed by gas chromatography (GC) using a linearized electron capture detector (ECD).

-

Sample Collection and Preservation: Samples are collected in 40-mL vials containing a dechlorinating agent (sodium thiosulfate). Samples must be chilled to 4°C and stored in an area free of organic solvent vapors.

-

Extraction: The water sample is vigorously shaken with hexane in the collection vial.

-

Analysis: An aliquot of the hexane extract is injected into a GC-ECD system. The method requires confirmation on a dissimilar column.

EPA Method 524.2: Purge and Trap Gas Chromatography/Mass Spectrometry

This method is applicable to a wide range of volatile organic compounds, including TCP, in various water matrices.

-

Principle: An inert gas is bubbled through a water sample, and the purged volatile compounds are trapped in a sorbent tube. The trap is then heated, and the desorbed compounds are introduced into a gas chromatograph/mass spectrometer (GC/MS) for analysis.

-

Sample Collection and Preservation: Samples are collected in 40-mL vials with no headspace. They are preserved by adding a dechlorinating agent (ascorbic acid or sodium thiosulfate) and acidifying to a pH < 2 with hydrochloric acid.

-

Purge and Trap: A 5 or 25 mL sample is purged with an inert gas. The volatile organics are trapped on a multi-sorbent trap.

-

Desorption and Analysis: The trap is rapidly heated and backflushed with the carrier gas to desorb the compounds onto the GC column. The compounds are then detected by a mass spectrometer.

EPA Method 524.3: Purge and Trap Capillary Column Gas Chromatography/Mass Spectrometry

This is an updated version of Method 524.2 for the analysis of volatile organic compounds in finished drinking water.

-

Principle: Similar to Method 524.2, this method uses purge and trap concentration followed by GC/MS. It allows for the use of selected ion monitoring (SIM) for enhanced sensitivity.

-

Sample Collection and Preservation: Samples are collected in 40-mL vials and preserved with ascorbic acid and maleic acid to a pH of about 2.

-

Analysis: The method specifies a 5-mL sample volume for the purge and trap system. The use of SIM mode in the mass spectrometer allows for lower detection limits.

EPA Method 551.1: Liquid-Liquid Extraction and Gas Chromatography

This method is used for the determination of chlorination disinfection byproducts, chlorinated solvents, and halogenated pesticides/herbicides.

-

Principle: A 50-mL water sample is extracted with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane. An aliquot of the extract is injected into a GC equipped with a linearized electron capture detector (ECD).[5]

-

Sample Collection and Preservation: Samples are collected in 60-mL vials with a dechlorinating agent (ammonium chloride or sodium sulfite).

-

Extraction: The sample is extracted with the chosen solvent by shaking in a separatory funnel or the sample vial.

-

Analysis: The extract is analyzed by GC-ECD. Confirmation on a dissimilar column is recommended.[5]

Conclusion

This compound is a persistent and mobile groundwater contaminant that presents significant challenges for remediation. Its physicochemical properties facilitate its transport into and within aquifers, while its resistance to natural degradation processes leads to its long-term persistence. While conventional pump-and-treat systems with granular activated carbon are a common treatment approach, their effectiveness is limited by TCP's moderate adsorption capacity. In-situ technologies such as chemical reduction with zero-valent zinc and anaerobic bioremediation show significant promise for more effective and potentially lower-cost remediation solutions. Continued research into the optimization of these in-situ methods and the development of novel degradation technologies is crucial for addressing the legacy of TCP contamination in groundwater. Accurate monitoring using established EPA methods is fundamental to assessing the extent of contamination and the efficacy of remediation efforts.

References

- 1. Removing this compound from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. environmentalrestoration.wiki [environmentalrestoration.wiki]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 7. Aerobic and anaerobic biodegradation of this compound and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transformation and biodegradation of this compound (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waterboards.ca.gov [waterboards.ca.gov]

- 10. researchgate.net [researchgate.net]

- 11. calgoncarbon.com [calgoncarbon.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Comparison of this compound reduction and oxidation by nanoscale zero-valent iron, zinc and activated persulfate [gwse.iheg.org.cn]

1,2,3-Trichloropropane: A Comprehensive Toxicological and Human Health Risk Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon of significant toxicological concern. Historically used as an industrial solvent, cleaning agent, and as an impurity in some soil fumigants, its persistence in the environment, particularly in groundwater, has led to ongoing human exposure concerns. This technical guide provides a comprehensive overview of the toxicological effects and human health risks associated with TCP. It synthesizes data from key studies on its carcinogenicity, genotoxicity, and target organ toxicity, with a focus on the underlying molecular mechanisms. Detailed experimental protocols from pivotal studies are presented, and quantitative toxicological data are summarized in tabular format for comparative analysis. Furthermore, this guide employs visualizations to elucidate complex metabolic pathways, experimental workflows, and the risk assessment process, offering a thorough resource for professionals in toxicology, environmental health, and drug development.

Introduction

This compound (CAS No. 96-18-4) is a colorless to straw-colored liquid with a chloroform-like odor.[1] It is a man-made chemical and is not found naturally in the environment.[2] Due to its chemical stability, TCP is persistent in the environment, particularly in groundwater, leading to potential long-term exposure for affected populations.[3] Major regulatory agencies, including the U.S. Environmental Protection Agency (EPA), the National Toxicology Program (NTP), and the International Agency for Research on Cancer (IARC), have classified this compound as a probable or reasonably anticipated human carcinogen based on extensive animal studies.[2][4][5] This document aims to provide a detailed technical overview of the current understanding of TCP toxicology and its implications for human health.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Animal studies indicate that this compound is readily absorbed following oral, inhalation, and dermal exposure.[6] Following absorption, it is widely distributed throughout the body, with the highest initial concentrations found in adipose tissue, skin, and muscle, and subsequently in the liver.[7][8]

The metabolism of TCP is a critical factor in its toxicity and is primarily mediated by two pathways in the liver: cytochrome P450 (CYP450) oxidation and glutathione (B108866) (GSH) conjugation.[4][9]

-

Cytochrome P450-mediated Oxidation: This pathway leads to the formation of reactive metabolites such as 2,3-dichloropropanal (B154343) and 1,3-dichloroacetone.[4] These intermediates can be further metabolized or can contribute to cellular toxicity.

-

Glutathione Conjugation: TCP can be conjugated with glutathione, a reaction that can lead to the formation of a highly reactive episulfonium ion.[4] This reactive intermediate is capable of forming adducts with DNA, which is a key mechanism of its genotoxicity and carcinogenicity.[4][10]

Metabolites of TCP are primarily excreted in the urine, with smaller amounts eliminated in the feces and as unchanged TCP in exhaled air.[8]

Toxicological Effects

Carcinogenicity

Numerous studies in animal models have demonstrated the potent carcinogenicity of this compound. The National Toxicology Program (NTP) conducted a comprehensive two-year gavage study in rats and mice, which serves as a cornerstone for the carcinogenicity assessment of TCP.[11][12]

Key Findings from Animal Studies:

-

Multi-organ Carcinogen: Oral exposure to TCP has been shown to induce tumors in multiple organs in both rats and mice.[11][13]

-

Tumor Sites: In rats, observed tumors included squamous cell papillomas and carcinomas of the forestomach and oral mucosa, as well as adenomas of the pancreas and renal tubules.[11] In mice, TCP exposure led to squamous cell papillomas and carcinomas of the forestomach, as well as liver and Harderian gland tumors.[14]

Based on this strong evidence in animals, regulatory agencies have classified TCP as a likely or probable human carcinogen.[2][4][5]

Genotoxicity

This compound is considered a genotoxic carcinogen.[12] Its genotoxicity is primarily attributed to the formation of reactive metabolites that can bind to DNA, forming DNA adducts.[4][10] The formation of S-[1-(hydroxymethyl)-2-(N7-guanyl)ethyl]glutathione has been identified as a major DNA adduct.[15] The presence of these adducts can lead to mutations and chromosomal damage, initiating the carcinogenic process. In vitro studies have shown that TCP can induce gene mutations, sister chromatid exchanges, and chromosomal aberrations in mammalian cells, typically in the presence of metabolic activation.[9]

Target Organ Toxicity

Besides its carcinogenic effects, TCP exposure is associated with toxicity in several target organs.

-

Liver: The liver is a primary target organ for TCP toxicity.[16] Animal studies have demonstrated a range of hepatic effects, including increased liver weight, hepatocellular necrosis, and bile duct hyperplasia, following both acute and chronic exposure.[11][16]

-

Kidney: Renal toxicity is another significant concern with TCP exposure.[16] Studies in animals have reported effects such as increased kidney weight and renal tubule hyperplasia.[11]

-

Respiratory System: Inhalation of TCP can cause irritation to the eyes and throat in humans.[2] Animal studies have shown that inhalation exposure can lead to damage to the nasal olfactory epithelium.[17]

-

Other Effects: Other reported toxic effects in animals include decreased body weight, hematological changes, and reproductive effects such as reduced fertility in females.[4][11]